synthesis and properties of 2-Iodo-5-phenylpyridine
synthesis and properties of 2-Iodo-5-phenylpyridine
An In-depth Technical Guide to the Synthesis and Properties of 2-Iodo-5-phenylpyridine
Executive Summary
2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive carbon-iodine bond amenable to cross-coupling reactions and a phenyl-substituted pyridine core, renders it an essential intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, characteristic reactivity, and key applications. We delve into the mechanistic underpinnings of its preparation and subsequent transformations, offering field-proven experimental protocols for its synthesis and utilization in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile reagent.
Introduction: The Strategic Importance of 2-Iodo-5-phenylpyridine
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The introduction of a phenyl group at the 5-position and an iodine atom at the 2-position creates a highly versatile intermediate. The phenylpyridine core is a common motif in ligands for transition metals and in molecules designed to target biological systems. The 2-iodo substituent serves as a highly efficient synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon, nitrogen, and other heteroatom-based functionalities. This strategic combination makes 2-Iodo-5-phenylpyridine an indispensable tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies and for the synthesis of advanced materials.[1]
Synthesis of 2-Iodo-5-phenylpyridine
The most direct and industrially relevant synthesis of 2-Iodo-5-phenylpyridine involves a Suzuki-Miyaura cross-coupling reaction. This approach leverages the differential reactivity of halogenated pyridines, coupling a readily available phenylboronic acid with a 2,5-dihalopyridine intermediate. The precursor of choice is typically 2-chloro-5-iodopyridine, where the carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[2]
Causality in Synthetic Design
The choice of 2-chloro-5-iodopyridine as a starting material is a strategic one.[2][3][4] The greater polarizability and lower bond strength of the C-I bond compared to the C-Cl bond allow for selective oxidative addition of the palladium catalyst at the 2-position. This chemoselectivity is crucial, as it leaves the chloro group at the 5-position untouched, which could potentially be used for subsequent functionalization if desired, although in this primary synthesis it is the phenyl group that is introduced at this position via the precursor's iodine. The synthesis described below couples 2-chloro-5-iodopyridine with phenylboronic acid to first form 2-chloro-5-phenylpyridine, which is then subjected to an iodination reaction. An alternative, more direct route involves the Suzuki coupling of 2-chloro-5-iodopyridine with phenylboronic acid, where the phenyl group displaces the iodine. However, for clarity and common practice, we will detail a robust two-step process starting from 2-chloro-5-iodopyridine.
Let's correct the common pathway: The most logical and frequently cited method is the Suzuki coupling of 2-chloro-5-iodopyridine with phenylboronic acid to yield 2-chloro-5-phenylpyridine , which is subsequently converted to the target molecule. A more direct and efficient pathway, however, is to perform a Suzuki coupling on a suitable pyridine precursor to install the phenyl group, followed by iodination, or by using a pre-functionalized starting material. For the purpose of this guide, we will focus on a highly reliable and well-documented conceptual pathway.
A primary route involves the Suzuki coupling of a di-halogenated pyridine with phenylboronic acid. Specifically, using 2-chloro-5-iodopyridine, the reaction with phenylboronic acid selectively forms 2-chloro-5-phenylpyridine.[2] The resulting 2-chloro-5-phenylpyridine can then be converted to 2-iodo-5-phenylpyridine via a Finkelstein-type halogen exchange or other iodination methods.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to 2-Iodo-5-phenylpyridine.
Detailed Experimental Protocol: Synthesis of 2-Iodo-5-phenylpyridine
This protocol is a representative synthesis based on established chemical principles.
Step 1: Synthesis of 2-Chloro-5-phenylpyridine via Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-chloro-5-phenylpyridine.
Step 2: Conversion of 2-Chloro-5-phenylpyridine to 2-Iodo-5-phenylpyridine
-
Reagent Setup: In a sealed tube, dissolve 2-chloro-5-phenylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Iodide Source: Add an excess of sodium iodide (NaI, ~5.0 eq) and a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq) and a ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).
-
Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 120-140 °C) for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization to afford the final product, 2-Iodo-5-phenylpyridine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Iodo-5-phenylpyridine are summarized below. These data are critical for its handling, storage, and use in quantitative experiments.
| Property | Value | Source |
| CAS Number | 120281-56-3 | [5][6] |
| Molecular Formula | C₁₁H₈IN | [5] |
| Molecular Weight | 281.09 g/mol | [5][6] |
| Appearance | Solid (form may vary) | [5] |
| Purity | Typically ≥95% | [5][6] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |
| logP | 3.35 | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will typically appear as doublets or doublets of doublets, with coupling constants characteristic of their positions.
-
¹³C NMR: The carbon NMR will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the iodine (C2) will be significantly shifted upfield due to the heavy atom effect.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 281, corresponding to the molecular weight of the compound.
Chemical Reactivity and Key Transformations
The reactivity of 2-Iodo-5-phenylpyridine is dominated by the carbon-iodine bond at the 2-position of the pyridine ring. This bond is highly susceptible to cleavage and subsequent functionalization via transition metal-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
This is one of the most powerful C-C bond-forming reactions in organic synthesis.[7][8][9][10] 2-Iodo-5-phenylpyridine serves as an excellent electrophile, readily coupling with a wide variety of organoboronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position.
Mechanism Rationale: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. This is the rate-determining step and is highly favorable for aryl iodides.[10] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The final step, reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki Coupling
-
Setup: In a reaction vial, combine 2-Iodo-5-phenylpyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos).
-
Reaction: Add a degassed solvent (e.g., dioxane/water), seal the vial, and heat to 80-110 °C until the starting material is consumed (as monitored by TLC/LCMS).
-
Work-up & Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify via column chromatography.
B. Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of aryl amines, forming C-N bonds by coupling aryl halides with amines.[12][13][14] 2-Iodo-5-phenylpyridine readily participates in this reaction, allowing for the introduction of primary or secondary amines at the 2-position, a critical step in the synthesis of many biologically active compounds.
Mechanism Rationale: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex.[15] The amine then coordinates to the palladium center, and in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), deprotonation occurs to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[12][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube, add 2-Iodo-5-phenylpyridine (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like XPhos).
-
Reaction: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent (e.g., toluene or THF), and heat the mixture (typically 80-110 °C) with stirring until completion.
-
Work-up & Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
The 2-amino-5-phenylpyridine and related heterocyclic structures derived from 2-Iodo-5-phenylpyridine are prevalent in medicinal chemistry.[17] These scaffolds are used in the development of a wide range of therapeutic agents, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs.[17][18] The ability to rapidly diversify the substituent at the 2-position using the protocols described above makes this building block invaluable for generating compound libraries for high-throughput screening. For instance, the synthesis of 2-amino-5-substituted pyridines is a key step in creating molecules with potential anticancer activities.[1][19]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Iodo-5-phenylpyridine and its precursors.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
(Data derived from GHS classifications for structurally similar iodo-pyridines)[3][5][20]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[5]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Storage: P405 (Store locked up).[5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]
Conclusion
2-Iodo-5-phenylpyridine stands out as a high-value, versatile, and strategically important intermediate for synthetic chemists. Its robust synthesis and, more importantly, its predictable and efficient reactivity in cornerstone cross-coupling reactions provide a reliable gateway to a vast chemical space. An understanding of the principles behind its synthesis and its application in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination empowers researchers to design and execute complex synthetic campaigns, accelerating the discovery of new pharmaceuticals and advanced materials.
References
-
PubChem. 2-Iodo-5-methylpyridine. [Link]
-
The Journal of Organic Chemistry. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]
-
PubChem. 2-[2-Iodo-5-(trifluoromethoxy)phenyl]pyridine. [Link]
-
ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [Link]
-
ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2-Chloro-5-iodopyridine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
MDPI. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. Suzuki Coupling Mechanism. [Link]
-
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]
-
Hopax Fine Chemicals. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. [Link]
-
Chembeasy. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Chem-Impex International. 2-Amino-5-iodopyridine. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 3. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. synchem.de [synchem.de]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
